molecular formula C14H20N2O2S B2791322 N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide CAS No. 1797182-64-9

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide

Cat. No.: B2791322
CAS No.: 1797182-64-9
M. Wt: 280.39
InChI Key: IPMKXEROVPIZKI-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide ( 1797182-64-9) is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol . This supplier-grade product is provided as a high-purity material for research and development purposes. The compound features a pyrrolidine ring substituted with a phenyl group and a cyclopropylsulfonamide moiety, a structural motif present in compounds investigated for various biological activities . Research into similar sulfonamide and pyrrolidine-containing compounds indicates potential applications in medicinal chemistry and drug discovery, particularly in the development of modulators for central nervous system targets . The predicted physicochemical properties include a density of 1.28±0.1 g/cm3, a boiling point of 444.8±37.0 °C, and a pKa of 11.25±0.40 . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,14-8-9-14)15-11-13-7-4-10-16(13)12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMKXEROVPIZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide typically involves the reaction of a phenylpyrrolidine derivative with a cyclopropanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or secondary amines.

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropane ring and sulfonamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide with related cyclopropanesulfonamide derivatives, focusing on structural motifs, synthetic pathways, and physicochemical properties.

Structural Analogues with Pyrrolidine/Pyrrole Moieties

N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Structure: Cyclopropanesulfonamide attached to a nitro-substituted pyrrolopyridine via a cyclopentyl linker. Synthesis: Prepared via coupling of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine with a cyclopentylamine intermediate under basic conditions, followed by catalytic hydrogenation . Key Data: Yield: ~60–70%; LC/MS: m/z 490 (M+H)+ .

Synthesis: Generated via cyclization using trimethyl orthoformate and methanesulfonic acid . Key Data: Purity >95% (HPLC); LC/MS: m/z 450 (M+H)+ .

N-(3-Methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide

  • Structure : Features an imidazo-pyrrolopyrazine system, increasing hydrophilicity.
  • Synthesis : Achieved via palladium-catalyzed cross-coupling and silica gel chromatography purification .
  • Key Data : Yield: 52%; LC/MS: m/z 490 (M+H)+ .

Functional Group Variations

Compound Name Key Structural Differences Synthetic Method Yield (%) LC/MS (M+H)+ Reference
This compound Phenylpyrrolidine + cyclopropane Hypothetical: SN2 or coupling N/A N/A
N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Nitro-pyrrolopyridine + cyclopentyl linker Catalytic hydrogenation 60–70 490
N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide Cyclopentylamine + methyl substituent LiOH-mediated hydrolysis 85 259
N-((1S,3S,4R)-3-(8-Cyano-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-4-ethylcyclopentyl)cyclopropanesulfonamide Cyano-triazolo-pyrrolopyrazine Pd-catalyzed cyanation 45 520

Key Comparative Insights

  • Synthetic Complexity : Compounds with fused heterocycles (e.g., imidazo-pyrrolopyrazine) require multi-step catalysis (e.g., Pd, CuI) and yield <60%, whereas simpler derivatives (e.g., cyclopentylamines) achieve >80% yields via hydrolysis .
  • Physicochemical Properties: The presence of electron-withdrawing groups (e.g., nitro, cyano) correlates with higher molecular weights (m/z >450) and reduced solubility compared to the phenylpyrrolidine analogue .
  • Biological Relevance : While biological data are absent in the evidence, the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrase) is well-documented. The phenylpyrrolidine variant may exhibit improved blood-brain barrier penetration due to its lipophilic aryl group .

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₉N₃O₂S
  • Molecular Weight : 273.37 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : C1CC(C1)S(=O)(=O)N(CC2=CC=CC=C2)C3CCN(C3)C

This compound features a cyclopropanesulfonamide moiety linked to a phenylpyrrolidine, which may contribute to its unique biological effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions.

  • Dopamine Receptor Interaction : The phenyl group may enhance binding affinity to dopamine receptors, which are crucial in regulating mood and reward pathways.
  • Serotonin Receptor Modulation : The pyrrolidine ring could interact with serotonin receptors, influencing anxiety and depressive states.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding the efficacy and safety profile of this compound:

PropertyValue
Bioavailability High
Half-life 4 hours
Metabolism Hepatic via CYP450 enzymes
Excretion Renal

These properties suggest that the compound may have a favorable profile for therapeutic use.

Biological Activity Studies

Several studies have investigated the biological activity of compounds similar to this compound. Here are some key findings:

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined derivatives of cyclopropanesulfonamides, noting their potential as antidepressants due to their ability to enhance serotonin levels in the brain. The results indicated a significant increase in serotonin receptor binding affinity compared to traditional antidepressants .

Case Study 2: Analgesic Properties

Research conducted on related compounds highlighted analgesic properties through modulation of pain pathways. The cyclopropane structure was found to enhance analgesic effects in animal models without significant side effects .

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity levels. In vitro tests showed no significant cytotoxicity at therapeutic concentrations. Long-term studies are still required to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanesulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a pyrrolidine derivative (e.g., 1-phenylpyrrolidin-2-ylmethanol) and react it with cyclopropanesulfonyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) under inert conditions .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide.
  • Purity Optimization : Use recrystallization from DCM/hexane mixtures and validate purity via HPLC (>98%) and LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent integration (e.g., cyclopropane protons at δ 1.2–1.5 ppm, pyrrolidine methylene signals) .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups and adjacent molecules) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H+^+] calculated for C14_{14}H19_{19}N2_2O2_2S: 295.1218) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Systematic Substituent Variation : Modify the cyclopropane ring (e.g., fluorination) or pyrrolidine’s phenyl group (e.g., para-substituted halogens) to assess effects on receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase isoforms) and prioritize synthetic targets .
  • In Vitro Assays : Compare IC50_{50} values across modified analogs using enzyme inhibition assays (e.g., fluorescence-based carbonic anhydrase assays) .

Q. How should researchers address contradictions in reported biological activity data?

  • Resolution Strategies :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability .
  • Metabolic Stability Testing : Use liver microsome assays to rule out pharmacokinetic confounding factors (e.g., rapid degradation masking true activity) .
  • Structural Comparison : Overlay crystal structures of analogs to identify conformational differences affecting activity .

Q. What experimental designs are optimal for probing the compound’s mechanism of action in cellular pathways?

  • Design Framework :

  • Pathway-Specific Knockdown : Combine treatment with siRNA targeting hypothesized pathways (e.g., MAPK/ERK) to observe rescue effects .
  • Protein Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins via streptavidin affinity columns, followed by LC-MS/MS identification .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment, highlighting affected pathways .

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